molecular formula C7H5ClN2O4 B3325480 4-Chloro-3-hydroxy-5-nitrobenzamide CAS No. 2137975-63-2

4-Chloro-3-hydroxy-5-nitrobenzamide

Cat. No. B3325480
M. Wt: 216.58 g/mol
InChI Key: JQMOHDCJADEMEL-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-5-nitrobenzamide is a chemical compound widely used in scientific research1. It is a derivative of benzamide and has several applications in various fields, including biochemistry, pharmacology, and medicine1. It is used as an inhibitor of several enzymes, including urease, xanthine oxidase, and tyrosinase1.



Synthesis Analysis

The synthesis of 4-Chloro-3-hydroxy-5-nitrobenzamide involves several steps. Unfortunately, the specific synthesis process for this compound is not available in the retrieved data.



Molecular Structure Analysis

The molecular weight of 4-Chloro-3-hydroxy-5-nitrobenzamide is 216.58 g/mol1. The InChI Key is JQMOHDCJADEMEL-UHFFFAOYSA-N1. However, the specific molecular structure analysis is not available in the retrieved data.



Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-3-hydroxy-5-nitrobenzamide are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-hydroxy-5-nitrobenzamide are not fully available in the retrieved data. However, it is known that the compound has a molecular weight of 216.58 g/mol1.


Safety And Hazards

The safety and hazards of 4-Chloro-3-hydroxy-5-nitrobenzamide are not available in the retrieved data.


Future Directions

There are several future directions for the use of 4-Chloro-3-hydroxy-5-nitrobenzamide in scientific research1. One of the potential applications is in the development of new drugs that target specific enzymes1.


Please note that this information is based on the available data and there might be more comprehensive and updated information out there. Always refer to the most recent and reliable sources when conducting scientific research.


properties

IUPAC Name

4-chloro-3-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11/h1-2,11H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOHDCJADEMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295363
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-hydroxy-5-nitrobenzamide

CAS RN

2137975-63-2
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2137975-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-hydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Xi, M Wang, W Jia, M Yang, J Hu, J Jin… - Journal of Medicinal …, 2019 - ACS Publications
… To a solution of 4-chloro-3-hydroxy-5-nitrobenzamide (5 mmol) in DMF were added 1-bromo-3-substituted propane (5.5 mmol) and K 2 CO 3 (6 mmol). The reaction was stirred at 60 C …
Number of citations: 40 pubs.acs.org
J Niu, H Bai, Z Li, Y Gao, Y Zhang, X Wang… - European Journal of …, 2022 - Elsevier
… 4-chloro-3-hydroxy-5-nitrobenzamide (23): To a 500ámL 3-… dried to afford 4-chloro-3-hydroxy-5-nitrobenzamide (15.6ág, … flask was added 4-chloro-3-hydroxy-5-nitrobenzamide (17) (2.0…
Number of citations: 6 www.sciencedirect.com
MJ Jeon, H Lee, J Lee, SY Baek, D Lee… - Journal of Medicinal …, 2022 - ACS Publications
Stimulator of interferon genes (STING) is an endoplasmic reticulum-membrane protein that plays important roles in cancer immunotherapy by activating innate immune responses. We …
Number of citations: 12 pubs.acs.org

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